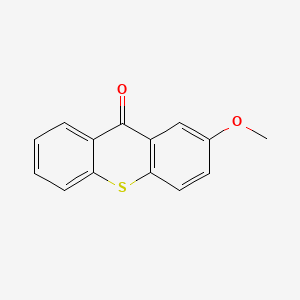

2-Methoxy-9H-thioxanthen-9-one

Descripción general

Descripción

2-Methoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a tricyclic framework with sulfur and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2-methoxybenzaldehyde with 2-mercaptobenzoic acid under acidic conditions to form the desired thioxanthone core . The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Demethylation Reaction

One of the significant reactions involving 2-methoxy-9H-thioxanthen-9-one is its demethylation. The process typically involves treatment with concentrated hydrobromic acid in the presence of glacial acetic acid, which leads to the formation of 2-hydroxy-9H-thioxanthen-9-one.

Reaction Details:

-

Reactants:

-

This compound (2.42 g, 10 mmol)

-

Concentrated hydrobromic acid (20 mL)

-

Glacial acetic acid (20 mL)

-

-

Procedure: The mixture is heated under reflux for 6 hours with constant stirring. Upon cooling, the mixture is treated with ice and distilled water, leading to a yellow precipitate that can be isolated.

-

Yield: The reaction yields approximately 89% of the desired product, which is characterized as a yellow solid .

Photocatalytic Oxidation

Another notable reaction is the photocatalytic oxidation of this compound under visible light. This reaction can convert it into various oxidized derivatives, including xanthones and thioxanthones.

Reaction Conditions:

-

Catalyst: A metal-free photocatalyst like eosin Y sodium salt can be used.

-

Solvent: Acetonitrile serves as an effective solvent.

-

Oxidant: Molecular oxygen acts as the oxidant in this process.

Results:

The photocatalytic oxidation can yield high conversions to xanthone derivatives, demonstrating the utility of this compound in synthetic organic chemistry .

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution reactions are also significant for modifying the thioxanthone core. For instance:

-

Reagents: Sodium methoxide or sodium ethoxide can react with halogenated derivatives of thioxanthenes.

Example Reactions:

-

Reaction with sodium methoxide in methanol produces substituted thioxanthenes in yields ranging from 38% to 84%, depending on the substituents and conditions used .

-

The reaction of chlorinated derivatives with diethylene glycol has shown enhanced yields due to increased nucleophilicity, producing new thioxanthenes with ethylenoxy side chains .

Reaction Yields for Nucleophilic Substitution

| Substituent | Solvent | Yield (%) |

|---|---|---|

| Methoxide | Methanol | 84 |

| Ethoxide | Ethanol | 98 |

| Diethylene Glycol | DMF | Up to 81 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Photoinitiators in Polymer Chemistry

One of the primary applications of 2-methoxy-9H-thioxanthen-9-one is as a photoinitiator in cationic polymerization. Photoinitiators are substances that absorb light and generate reactive species that initiate polymerization. This compound is particularly effective under visible light irradiation, making it advantageous for applications requiring lower energy input.

- Case Study : A study published by the American Chemical Society demonstrated the effectiveness of thioxanthone derivatives as photosensitizers in two-component photoinitiation systems for cationic polymerization. The results indicated that these compounds could efficiently initiate polymerization processes, leading to high-quality polymer films with desirable mechanical properties .

2. Photodynamic Therapy (PDT)

This compound has also been investigated for its potential use in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. This property can be harnessed for therapeutic applications, particularly in cancer treatment.

- Research Findings : The compound's ability to generate singlet oxygen when exposed to light has been explored, suggesting its potential role as a photosensitizer in PDT protocols. Studies have shown that thioxanthones can enhance the efficacy of PDT by improving the localization and activation of therapeutic agents at tumor sites .

3. Synthesis of Novel Materials

In material science, this compound is utilized in the synthesis of novel materials, including organic semiconductors and dyes. Its photochemical properties allow it to be incorporated into various matrices for enhanced optical performance.

- Application Example : Research has indicated that incorporating thioxanthone derivatives into polymer matrices can lead to improved light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Methoxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive intermediates. In photoinitiation, the compound absorbs UV light, leading to the formation of excited states. These excited states can then undergo intersystem crossing to form triplet states, which can interact with other molecules to initiate polymerization or other photochemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparación Con Compuestos Similares

9H-Thioxanthen-9-one: Lacks the methoxy group, leading to different photophysical properties.

2-Hydroxy-9H-thioxanthen-9-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

2-Methyl-9H-thioxanthen-9-one: The presence of a methyl group alters its electronic properties and reactivity.

Uniqueness: 2-Methoxy-9H-thioxanthen-9-one is unique due to the presence of the methoxy group, which influences its electronic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Actividad Biológica

2-Methoxy-9H-thioxanthen-9-one is a compound belonging to the thioxanthene family, characterized by its unique structure that includes a methoxy group. This compound has garnered attention due to its potential biological activities, which include antitumor effects, interactions with cellular components, and applications in biosensing technologies.

- Molecular Formula : CHOS

- Molecular Weight : Approximately 246.29 g/mol

- Structure : The compound features a thioxanthene core with a methoxy group at position 2, influencing its chemical reactivity and biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study utilizing comparative molecular field analysis (CoMFA) established correlations between the compound's structure and its ability to inhibit the growth of pancreatic ductal adenocarcinoma (Panc03) tumors in vivo. The study highlighted how steric and electrostatic fields contributed to its efficacy against solid tumors .

The biological activity of this compound is largely attributed to its ability to modulate biochemical pathways within cells. It interacts with various cellular components, potentially influencing signaling cascades related to cell proliferation and apoptosis. This interaction is crucial for understanding how the compound can be utilized in therapeutic contexts.

Case Studies

- Study on Antitumor Effects :

-

Electrochemical Biosensing Applications :

- Objective : To explore the use of this compound as a redox-active label in biosensing.

- Findings : The compound was successfully employed in detecting DNA duplexes on electrodes, demonstrating its potential utility in electrochemical detection methods.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to other thioxanthene derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Thioxanthene | Contains one methoxy group |

| 1,2-Dimethoxy-9H-thioxanthen-9-one | Thioxanthene | Two methoxy groups; enhanced solubility |

| 10-Hydroxythioxanthenone | Thioxanthene derivative | Hydroxy group replaces one methoxy |

| 2-(4-Diphenylamino)-thioxanthenone | Thioxanthene derivative | Incorporates an amine group for enhanced activity |

Propiedades

IUPAC Name |

2-methoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYRFDHEJYWIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193494 | |

| Record name | 2-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40478-82-8 | |

| Record name | 2-Methoxythioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40478-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040478828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-THIOXANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4S1SB9FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.